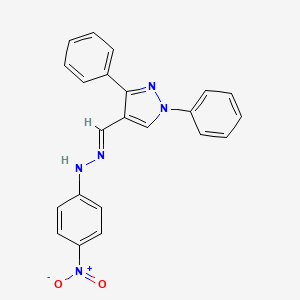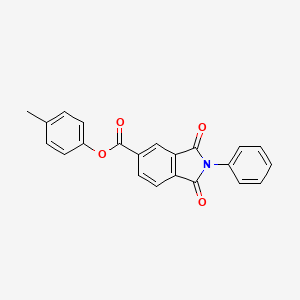
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
The synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions. One common method involves the use of formic acid as a medium and orthophosphoric acid as a catalyst .
Analyse Chemischer Reaktionen
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid . Major products formed from these reactions include oximes, nitriles, and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor for the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially important compounds.
Wirkmechanismus
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone can be compared with other similar compounds such as:
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the nitrophenylhydrazone group and may have different chemical and biological properties.
4-nitrophenylhydrazine: This compound lacks the pyrazole moiety and may have different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyrazole and nitrophenylhydrazone groups, leading to its diverse applications and reactivity .
Eigenschaften
Molekularformel |
C22H17N5O2 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C22H17N5O2/c28-27(29)21-13-11-19(12-14-21)24-23-15-18-16-26(20-9-5-2-6-10-20)25-22(18)17-7-3-1-4-8-17/h1-16,24H/b23-15+ |
InChI-Schlüssel |
MJTZPQBISXJJMC-HZHRSRAPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)


![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)


![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)


![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)
